molecular formula C11H11NO2 B178197 Methyl 3-methyl-1H-indole-6-carboxylate CAS No. 184151-49-3

Methyl 3-methyl-1H-indole-6-carboxylate

Cat. No.: B178197
CAS No.: 184151-49-3
M. Wt: 189.21 g/mol
InChI Key: DYUBOSKPVMRVDM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-indole-6-carboxylate: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methyl group at the third position and a carboxylate ester group at the sixth position of the indole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For Methyl 3-methyl-1H-indole-6-carboxylate, the starting materials would be appropriately substituted phenylhydrazine and a suitable aldehyde or ketone.

    Palladium-Catalyzed Cross-Coupling Reactions: This method involves the coupling of a halogenated indole with a methyl ester using a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methyl-1H-indole-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common for indole compounds. For example, bromination using bromine in acetic acid can lead to dibrominated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Dibrominated indole derivatives.

Scientific Research Applications

Methyl 3-methyl-1H-indole-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl indole-3-carboxylate
  • Methyl 3-formyl-1H-indole-6-carboxylate
  • 1-Methylindole-3-carboxylic acid

Comparison:

  • Methyl indole-3-carboxylate: Similar structure but lacks the methyl group at the third position, which can affect its reactivity and biological activity.
  • Methyl 3-formyl-1H-indole-6-carboxylate: Contains a formyl group instead of a methyl group, leading to different chemical properties and potential applications.
  • 1-Methylindole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.

Methyl 3-methyl-1H-indole-6-carboxylate stands out due to its unique combination of functional groups, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 3-methyl-1H-indole-6-carboxylate is an organic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological potential, and relevant case studies.

Overview of this compound

This compound features a methyl group at the third position and a carboxylate ester group at the sixth position of the indole ring. It is noted for its structural properties that contribute to various biological interactions and therapeutic applications.

Target Interactions
this compound interacts with multiple biological targets, including various receptors and enzymes. Its binding affinity is significant among indole derivatives, which often leads to alterations in cellular signaling pathways.

Biochemical Pathways
The metabolism of this compound involves pathways associated with tryptophan metabolism, primarily facilitated by intestinal microorganisms. The cytochrome P450 enzyme system, particularly CYP1A, CYP2A, and CYP2E1, plays a crucial role in its biotransformation.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : Research indicates that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies point to neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines through apoptosis induction. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
  • Antimicrobial Efficacy : In vitro assays showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in infectious diseases .
  • Neuropharmacology : A recent investigation into the neuroprotective effects revealed that this compound could mitigate oxidative stress-induced neuronal damage in vitro, highlighting its potential application in neurodegenerative diseases .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundStructure CharacteristicsBiological Activity
Methyl indole-3-carboxylateLacks methyl group at position 3Moderate anticancer activity
Methyl 3-formyl-1H-indole-6-carboxylateContains a formyl group instead of a methylEnhanced reactivity but different activity profile
1-Methylindole-3-carboxylic acidContains a carboxylic acid groupLower solubility; potential therapeutic uses

Pharmacokinetics and Stability

The pharmacokinetic profile indicates that this compound is metabolized by liver enzymes, influencing its bioavailability and therapeutic efficacy. Stability studies recommend storage under inert conditions to prevent degradation .

Properties

IUPAC Name

methyl 3-methyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUBOSKPVMRVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620388
Record name Methyl 3-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184151-49-3
Record name Methyl 3-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-formyl-1 H-indole-6-carboxylate (12.0 g), p-toluenesulphonic acid (2.0 g) and p-toluenesulphonylhydrazide (13.0 g) in a mixture of dimethylformamide (100 ml) and sulpholane (50 ml) was heated at 100° C. for 15 minutes and then cooled to room temperature. The mixture was treated with sodium cyanoborohydride (15.0 g, 5 g portions after 10 minute intervals), then heated at 100° C. for 2 hours. After cooling to ambient temperature the reaction mixture was treated with ice water (500 ml) giving a white precipitate. Water (1000 ml) was added and the mixture stirred for 30 minutes then filtered. The off-white solid was washed with warm water then azeotroped with toluene to yield the title compound (10.2 g) as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulphonylhydrazide
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3-formyl-1H-indole-6-carboxylic acid methyl ester (5 g, 24.6 mmol), p-toluene-sulfonic acid (704 mg, 3.7 mmol) and p-toluenesulfonylhydrazide (5.49 g, 29.5 mmol) in a mixture of dimethylformamide (50 mL) and sulfolane (25 mL) is heated at 100° C. for 15 min. Then cooled to RT, before the addition of sodium cyanoborohydride (6.2 g, 98.4 mmol, 2 g portions after 10 min intervals). The resulting mixture is heated at 100° C. for 2 h, cooled to RT and poured into a mixture of ice and water (250 mL) leading to a white precipitate. Water (500 mL) is added, and the mixture is stirred for 30 min before filtration. The off-white solid is washed with warm water. Toluene is added and removed by rotary evaporation to afford the title compound as a yellow solid. TLC, Rf (hexane/AcOEt 4:1)=0.3. MS (LC-MS): [M+H]+=188.1. tR (HPLC, Macherey-Nagel Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/3 min, CH3CN and H2O containing 0.1% TFA, flow: 1.5 mL/min): 5.13 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
704 mg
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulfonylhydrazide
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Methyl 4-ethyl-3-nitrobenzoate (5.0 g), which had been prepared through nitration followed by methyl-esterification of 4-ethylbenzoic acid, is dissolved in N,N-dimethylformamide (50 ml), to which is added N,N-dimethylformamide dimethyl acetal (8.45 g), and stirred under heat at 130° C. for 3 hours. The reaction mixture is concentrated under reduced pressure, and the resulting red oily residue is dissolved in methanol (50 ml), to which is added palladium-carbon (5%, 0.400 g), and stirred in a hydrogen atmosphere at room temperature for 2.5 hours. Then, this is further stirred at 50° C. for 2 hours and thereafter at room temperature for 3 days. The catalyst is removed through filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is recrystallized from t-butyl methyl ether to obtain a pale yellow crystal of the intended product (2.4 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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